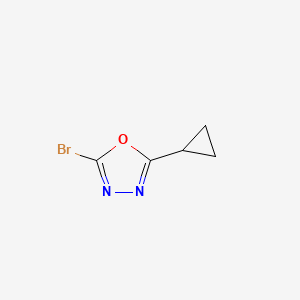

![molecular formula C7H5BrClN3S B1380031 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole CAS No. 1525598-55-3](/img/structure/B1380031.png)

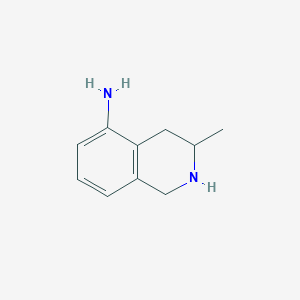

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole” is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Wissenschaftliche Forschungsanwendungen

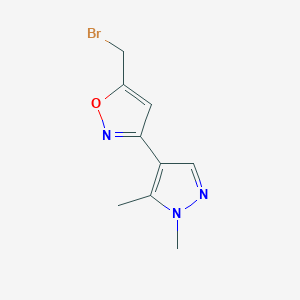

Synthesis of Heterocycles

- The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their utility as a privileged scaffold in the synthesis of a variety of heterocycles, including pyrazolo-imidazoles and thiazoles. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, highlighting their significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis has been employed to prepare five-membered azaheterocyclic systems, including pyrazoles and thiazoles. This method provides advantages such as cleaner chemistry, reductions in reaction times, improved yields, and environmental benefits. Such advancements underscore the importance of microwave energy in the efficient synthesis of heterocyclic compounds, which are crucial in medicine and industry (Sakhuja, Panda, & Bajaj, 2012).

Synthetic Routes to Hexasubstituted Pyrazolines

- Research on the synthesis and chemistry of hexasubstituted pyrazolines has led to the development of synthetic routes for highly substituted pyrazolines, which are useful in the facile synthesis of hexasubstituted cyclopropanes and other complex structures. These contributions highlight innovative approaches to the synthesis of structurally unique pyrazolines and their derivatives (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry of Pyrazoles

- Pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown their potential in addressing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This review underscores the importance of pyrazoles in medicinal chemistry and the ongoing efforts to develop new therapeutic agents based on this nucleus (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3S/c8-5-1-11-12(3-5)4-6-2-10-7(9)13-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIDRJGAMAKMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)